molecular formula C15H21N5O4 B14643738 Glycine, N-(N2-benzoyl-L-arginyl)- CAS No. 52162-15-9

Glycine, N-(N2-benzoyl-L-arginyl)-

Cat. No.: B14643738
CAS No.: 52162-15-9
M. Wt: 335.36 g/mol
InChI Key: ORAVBLRNTRNKCT-NSHDSACASA-N
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Description

Glycine, N-(N2-benzoyl-L-arginyl)- is a dipeptide compound formed by the combination of glycine and N2-benzoyl-L-arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(N2-benzoyl-L-arginyl)- typically involves the reaction of benzoyl-CoA with glycine. This reaction is catalyzed by the enzyme glycine N-benzoyltransferase, resulting in the formation of N-benzoylglycine . The reaction conditions often include the presence of a base to neutralize the acidic by-products and maintain the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic reactions using glycine N-benzoyltransferase. The process can be optimized by controlling factors such as temperature, pH, and substrate concentrations to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(N2-benzoyl-L-arginyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to more reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Glycine, N-(N2-benzoyl-L-arginyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N-(N2-benzoyl-L-arginyl)- involves its interaction with specific molecular targets and pathways. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, which are part of the Cys-loop superfamily of ligand-gated ion channels. This binding results in the opening of chloride channels, leading to hyperpolarization of the neuronal membrane and inhibition of excitatory neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-(N2-benzoyl-L-arginyl)- is unique due to the presence of both glycine and N2-benzoyl-L-arginine, which imparts distinct chemical and biological properties. Its ability to interact with specific receptors and enzymes makes it valuable in various research applications.

Properties

CAS No.

52162-15-9

Molecular Formula

C15H21N5O4

Molecular Weight

335.36 g/mol

IUPAC Name

2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C15H21N5O4/c16-15(17)18-8-4-7-11(14(24)19-9-12(21)22)20-13(23)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,19,24)(H,20,23)(H,21,22)(H4,16,17,18)/t11-/m0/s1

InChI Key

ORAVBLRNTRNKCT-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O

Origin of Product

United States

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